molecular formula C12H24Si2 B14262057 (Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) CAS No. 133683-82-6

(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane)

Cat. No.: B14262057
CAS No.: 133683-82-6
M. Wt: 224.49 g/mol
InChI Key: GOMIPTCDZFZSPL-UHFFFAOYSA-N
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Description

(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of a hexatriene backbone with trimethylsilyl groups attached at both ends

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) typically involves the reaction of a hexatriene precursor with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:

Hexa-1,3,5-triene+2(Trimethylsilyl chloride)(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane)\text{Hexa-1,3,5-triene} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane)} Hexa-1,3,5-triene+2(Trimethylsilyl chloride)→(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can lead to the formation of silyl-substituted alkanes.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silyl-substituted alkanes.

    Substitution: Various functionalized derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

While direct biological applications are limited, derivatives of this compound can be used in the development of silicon-based biomaterials and drug delivery systems.

Medicine

Industry

In industry, this compound is used in the production of advanced materials, including silicon-based polymers and coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which (Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) exerts its effects is primarily through its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and influence the reactivity of the hexatriene backbone. Molecular targets and pathways involved include interactions with oxidizing and reducing agents, as well as potential catalytic applications.

Comparison with Similar Compounds

Similar Compounds

    Hexa-1,3,5-triene: Lacks the trimethylsilyl groups, making it more reactive and less stable.

    (Hexa-1,3,5-triene-1,6-diyl)bis(trimethylgermane): Similar structure but with germanium instead of silicon, leading to different reactivity and applications.

    (Hexa-1,3,5-triene-1,6-diyl)bis(trimethylstannane):

Uniqueness

(Hexa-1,3,5-triene-1,6-diyl)bis(trimethylsilane) is unique due to the presence of silicon, which imparts distinct chemical properties such as increased stability and specific reactivity patterns. This makes it particularly valuable in the synthesis of organosilicon compounds and advanced materials.

Properties

CAS No.

133683-82-6

Molecular Formula

C12H24Si2

Molecular Weight

224.49 g/mol

IUPAC Name

trimethyl(6-trimethylsilylhexa-1,3,5-trienyl)silane

InChI

InChI=1S/C12H24Si2/c1-13(2,3)11-9-7-8-10-12-14(4,5)6/h7-12H,1-6H3

InChI Key

GOMIPTCDZFZSPL-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C=CC=CC=C[Si](C)(C)C

Origin of Product

United States

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